

Antiarol Rutinoside: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Antiarol rutinoside	
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An In-depth Review of the Existing Literature and Background for Drug Development Professionals

Introduction

Antiarol rutinoside, a naturally occurring phenolic glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the available literature on antiarol rutinoside and its aglycone, antiarol. Due to the limited specific research on the rutinoside form, this document also incorporates data and methodologies from studies on structurally related phenolic compounds to offer a broader context for researchers. This guide is intended for scientists and professionals in drug development, offering a consolidated resource on the compound's background, potential biological activities, and the experimental frameworks used to evaluate them.

Chemical and Physical Properties

Antiarol rutinoside is chemically known as 3,4,5-Trimethoxyphenyl 6-O-(6-deoxy- α -L-mannopyranosyl)- β -D-glucopyranoside.[1] Its structure consists of the aglycone antiarol (3,4,5-trimethoxyphenol) linked to a rutinose sugar moiety.



Property	Value	Source
CAS Number	261351-23-9	[1][2][3][4][5]
Molecular Formula	C21H32O13	[1][2][3][4][5]
Molecular Weight	492.47 g/mol	[1][2][3][4][5]
IUPAC Name	2-methyl-6-[[3,4,5-trihydroxy-6- (3,4,5- trimethoxyphenoxy)oxan-2- yl]methoxy]oxane-3,4,5-triol	[1][3][4]

Natural Sources

Antiarol rutinoside has been identified in a variety of plant species, suggesting its widespread presence in the plant kingdom. Known botanical sources include:

- Pinus yunnanensis (Yunnan pine)[3]
- Antiaris africana
- Mallotus microcarpus[3]
- Parthenocissus tricuspidata (Boston ivy)[4]
- Miliusa balansae[4]

The aglycone, antiarol, has been extracted from Cochlospermum vitifolium.

Potential Biological Activities

While direct and extensive studies on the biological activities of isolated **antiarol rutinoside** are limited, preliminary research and the activities of related compounds suggest several areas of therapeutic interest.[3] The broader class of flavonoids and phenolic compounds, to which **antiarol rutinoside** belongs, are known for a wide range of pharmacological effects.

Antioxidant Activity



Phenolic compounds are well-established antioxidants. The proposed mechanism involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress. While specific IC50 values for **antiarol rutinoside** are not readily available in the literature, the antioxidant potential of its aglycone, antiarol, and other related phenolic compounds has been investigated.

Table 1: Antioxidant Activity Data for Antiarol and Related Phenolic Compounds

Compound Assay	IC50 / EC50 Value	Source
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| Antiarol (3,4,5-Trimethoxyphenol) | DPPH Radical Scavenging | Data not available; theoretical investigation of antioxidant capacity performed | |

Note: Specific quantitative antioxidant data for **Antiarol rutinoside** and Antiarol is currently limited in publicly available literature.

Antimicrobial Activity

Flavonoids and other polyphenols have demonstrated efficacy against a wide array of microorganisms.[3] Their mechanisms of action can include disruption of microbial membranes, inhibition of nucleic acid synthesis, and interference with metabolic pathways.

Table 2: Antimicrobial Activity Data for Antiarol Derivatives

Compound	Microorganism	MIC (Minimum Inhibitory Concentration)	Source
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| 2-(3,4,5-trimethoxyphenyl) thiazolyl derivatives | Various bacteria | ≥ 1 mg/mL | |

Note: This data is for derivatives of the antiarol structure, not antiarol or **antiarol rutinoside** itself. Specific MIC values for **Antiarol rutinoside** are not currently available in the literature.

Anti-inflammatory Activity



Many plant-derived phenolic compounds exhibit anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways, such as cyclooxygenases (COX) and the NF-kB pathway. While no specific anti-inflammatory data for **antiarol rutinoside** was found, the general activity of flavonoids suggests this as a promising area for future investigation.

Anticancer Activity

The potential for **antiarol rutinoside** in cancer treatment has been suggested.[3] Various flavonoids have been shown to induce apoptosis, inhibit cell proliferation, and prevent angiogenesis in cancer cell lines. Further research is needed to determine the specific cytotoxic and antiproliferative effects of **antiarol rutinoside** on different cancer cell types.

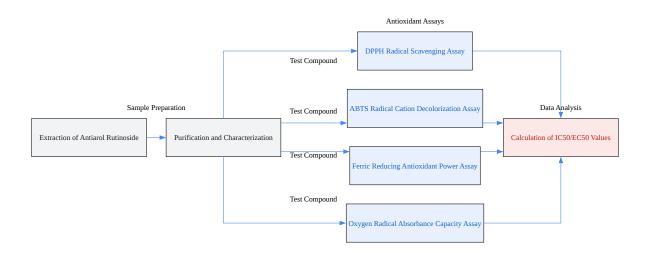
Experimental Protocols

Detailed experimental protocols for the biological evaluation of **antiarol rutinoside** are not yet published. However, standard methodologies for assessing the bioactivities of natural phenolic compounds can be applied.

Antioxidant Activity Assays

A common workflow for assessing the antioxidant potential of a natural product involves several key assays.





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Caption: General workflow for evaluating the antioxidant activity of a natural compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

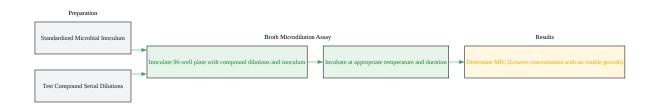
- Reagent Preparation: Prepare a stock solution of DPPH in methanol.
- Sample Preparation: Dissolve the test compound (**antiarol rutinoside**) in a suitable solvent to create a stock solution, from which serial dilutions are made.



- Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of different concentrations of the test compound. A positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent only) should be included.
- Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined.

Antimicrobial Susceptibility Testing

The antimicrobial activity of a compound is often determined by measuring its Minimum Inhibitory Concentration (MIC).



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).



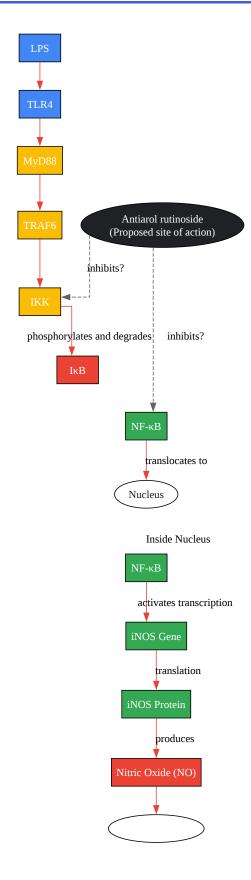
Broth Microdilution Method:

- Media Preparation: Prepare a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
- Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.
- Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
- Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
- Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Anti-inflammatory Assays

A common approach to screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.





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Caption: Proposed anti-inflammatory signaling pathway and potential points of inhibition.



Nitric Oxide (NO) Inhibition Assay:

- Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
- Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
- Treatment: Treat the cells with various concentrations of the test compound for a short preincubation period.
- Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS), excluding the negative control group.
- Incubation: Incubate the plate for a specified period (e.g., 24 hours).
- NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
- Calculation: Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.

Future Directions

The current body of literature provides a foundational understanding of **antiarol rutinoside**, primarily concerning its chemical nature and botanical origins. However, to fully elucidate its therapeutic potential, further research is imperative. Key areas for future investigation include:

- Isolation and Purification: Development of efficient methods for the isolation of high-purity antiarol rutinoside from its natural sources.
- In Vitro Bioactivity Screening: Comprehensive screening of the purified compound for its antioxidant, antimicrobial, anti-inflammatory, and anticancer activities using the standardized protocols outlined above to determine quantitative measures such as IC50 and MIC values.
- Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities, including the identification of specific cellular targets and signaling pathways.



- In Vivo Studies: Evaluation of the efficacy and safety of antiarol rutinoside in appropriate animal models of disease.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of antiarol rutinoside to understand the contributions of the antiarol and rutinoside moieties to its biological activity.

Conclusion

Antiarol rutinoside is a naturally occurring phenolic glycoside with potential for development as a therapeutic agent. While direct evidence of its biological activity is currently sparse, its chemical structure and the known pharmacological properties of related flavonoids and phenolic compounds suggest that it may possess valuable antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a framework for researchers to build upon, outlining the necessary experimental approaches to systematically investigate the therapeutic promise of this compound. The detailed methodologies and conceptual workflows presented herein are intended to facilitate future research and drug development efforts centered on antiarol rutinoside.

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